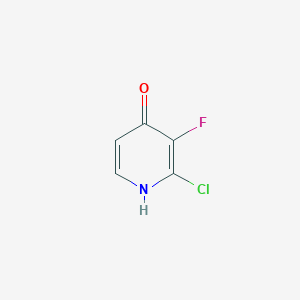

2-Chloro-3-fluoropyridin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUSIJQLKVODNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743508 | |

| Record name | 2-Chloro-3-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184172-46-0 | |

| Record name | 2-Chloro-3-fluoropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Chloro-3-fluoropyridin-4-ol: A Mechanistic and Practical Approach

Abstract

2-Chloro-3-fluoropyridin-4-ol is a pivotal heterocyclic building block in the synthesis of complex bioactive molecules, particularly in the agrochemical and pharmaceutical industries. Its unique substitution pattern offers multiple points for further chemical modification. This technical guide provides a comprehensive, mechanistically-driven overview of a robust synthetic route starting from the commercially available 2-chloro-3-fluoropyridine. The described three-step synthesis proceeds through a pyridine N-oxide intermediate, followed by an acetic anhydride-mediated rearrangement and subsequent hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical considerations for a successful synthesis.

Introduction: The Strategic Importance of Substituted Pyridinols

Halogenated and hydroxylated pyridine scaffolds are privileged structures in modern medicinal chemistry. The pyridine ring serves as a bioisostere for phenyl groups but with improved solubility and metabolic properties, while halogen substituents can modulate electronic properties, binding affinities, and metabolic stability. The target molecule, this compound, is an important intermediate for creating more complex chemical entities.[1]

Direct hydroxylation of the 4-position of 2-chloro-3-fluoropyridine is challenging due to the electron-deficient nature of the pyridine ring. Therefore, a more strategic approach is required. The synthesis outlined herein leverages the well-established chemistry of pyridine N-oxides to activate the C4-position for nucleophilic attack, providing a reliable and scalable pathway to the desired product.

Overall Synthetic Strategy

The conversion of 2-chloro-3-fluoropyridine to this compound is efficiently achieved via a three-step sequence. This strategy is designed to overcome the low reactivity of the C-H bond at the 4-position towards direct substitution.

-

N-Oxidation: The pyridine nitrogen is oxidized to form 2-chloro-3-fluoropyridine N-oxide. This critical step electronically alters the ring, making the C4 position susceptible to nucleophilic attack.

-

Rearrangement: The N-oxide is treated with acetic anhydride. This induces a rearrangement, installing an acetoxy group at the 4-position to yield 2-chloro-3-fluoro-4-acetoxypyridine.

-

Hydrolysis: The final step involves the simple hydrolysis of the acetate ester to furnish the target product, this compound.

Sources

chemical properties of 2-Chloro-3-fluoropyridin-4-ol

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-3-fluoropyridin-4-ol

Introduction

In the landscape of modern medicinal chemistry, halogenated heterocyclic compounds are indispensable building blocks for the design and synthesis of novel therapeutic agents. The strategic incorporation of halogen atoms, particularly fluorine, can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable scaffolds, this compound stands out as a versatile intermediate. Its unique substitution pattern—featuring a reactive chlorine atom for cross-coupling reactions, a modulating fluorine atom, and a nucleophilic hydroxyl group—offers a rich platform for chemical diversification.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. We will delve into the critical phenomenon of keto-enol tautomerism that governs its structure and reactivity, present a detailed and validated synthetic protocol, and discuss its potential applications for professionals in drug discovery and development.

Core Chemical Properties and Tautomerism

This compound is a substituted pyridine derivative whose properties are significantly influenced by the interplay of its functional groups. A fundamental characteristic of pyridin-4-ols is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. This equilibrium is a crucial consideration for any synthetic or analytical endeavor involving this molecule.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1184172-46-0 | [3] |

| Molecular Formula | C₅H₃ClFNO | N/A |

| Molecular Weight | 147.54 g/mol | N/A |

| Appearance | White solid | [3] |

Keto-Enol Tautomerism

The tautomeric equilibrium between the aromatic enol form (this compound) and the non-aromatic keto form (2-Chloro-3-fluoro-1H-pyridin-4-one) is a dynamic process governed by factors such as solvent polarity and physical state.[4]

-

Enol Form (Pyridin-4-ol): This aromatic tautomer is generally favored in the gas phase and in non-polar solvents.

-

Keto Form (Pyridin-4(1H)-one): This tautomer is typically more stable in the solid state and in polar solvents, where intermolecular hydrogen bonding can provide significant stabilization.[4]

This equilibrium means that in solution, the compound will likely exist as a mixture of both tautomers, which can lead to complexities in spectroscopic analysis, such as duplicate signals in NMR spectra.[4] Understanding and controlling this equilibrium is key to achieving desired reactivity and consistent analytical results.

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis and Purification Protocol

The synthesis of 2-chloro-3-fluoro-4-hydroxypyridine is achieved through a directed ortho-metalation pathway starting from 2-chloro-3-fluoropyridine. This multi-step, one-pot procedure requires rigorous anhydrous conditions and careful temperature control to ensure high yield and purity.

Causality of Experimental Design

-

Directed Ortho-Metalation (DoM): The choice of 2-chloro-3-fluoropyridine as the starting material is strategic. The pyridine nitrogen directs deprotonation to the C4 position. Lithium diisopropylamide (LDA) is employed as a strong, non-nucleophilic base to facilitate this deprotonation at a very low temperature (-78 °C), preventing unwanted side reactions.

-

Hydroxyl Group Installation: The resulting lithiated intermediate is a potent nucleophile. It is trapped with an electrophilic boron species, trimethoxyborane, to form a boronate ester. Subsequent oxidative workup with peracetic acid replaces the boronate group with the desired hydroxyl group, yielding the final product. This boronation-oxidation sequence is a reliable and well-established method for introducing hydroxyl groups onto aromatic rings.

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol[3]

-

Reaction Setup: Under an inert nitrogen atmosphere, dissolve 2-chloro-3-fluoropyridine (2.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a hexane solution of lithium diisopropylamide (LDA, 2.2 mmol) dropwise, maintaining the internal temperature below -70 °C.

-

Anion Formation: Stir the resulting reaction mixture at -78 °C for 2 hours.

-

Boronation: Add trimethoxyborane (0.48 mL) to the mixture at -78 °C and continue stirring for an additional 2 hours.

-

Oxidation: Slowly add peracetic acid (0.72 mL of a 32% solution in dilute acetic acid) to the reaction flask, ensuring the temperature remains at -78 °C.

-

Warming and Quenching: After the addition is complete, slowly warm the mixture to 0 °C and stir for 1 hour. Cool the mixture back to -20 °C and cautiously quench the reaction by adding an aqueous solution of sodium thiosulfate (0.8 g dissolved in 2 mL of water) dropwise.

-

Extraction: Extract the reaction mixture with ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a methanol:dichloromethane eluent (1:19 ratio) to afford 2-chloro-3-fluoro-4-hydroxypyridine as a white solid (80% yield).

Spectroscopic Characterization

Structural confirmation of the synthesized product is critical. The following data provides a self-validating system for product identification.

| Analysis | Observed Data | Interpretation |

| ¹H NMR (d₆-DMSO) | δ 11.86 (br s, 1H, OH), 7.89 (d, J = 5.3 Hz, 1H, C6-H), 6.95 (t, J = 5.8 Hz, 1H, C5-H) | The broad singlet at 11.86 ppm is characteristic of the acidic hydroxyl proton. The doublet and triplet correspond to the two coupled protons on the pyridine ring. |

| ¹⁹F NMR (d₆-DMSO) | δ 141.29 (s) | A singlet in the ¹⁹F NMR spectrum confirms the presence of a single fluorine atom on the pyridine ring. |

| ESI-MS | m/z 148 (M+1)⁺ | The mass-to-charge ratio corresponds to the protonated molecular ion of the target compound, confirming its molecular weight. |

Data sourced from ChemicalBook.[3]

Reactivity and Synthetic Potential

This compound is a trifunctional scaffold, offering multiple avenues for synthetic elaboration, making it a highly valuable building block in drug discovery programs.

-

O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of side chains or linking groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C2 position is activated towards SₙAr by the electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine atom. This allows for the introduction of nitrogen, oxygen, or sulfur nucleophiles.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, enabling the construction of complex biaryl or amino-pyridine structures.

-

Electrophilic Substitution: While the pyridine ring is generally electron-deficient, the activating effect of the hydroxyl group may allow for selective electrophilic substitution at the C5 position under specific conditions.

Caption: Key reaction sites on the this compound scaffold.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally related compounds like 2-chloro-4-fluoropyridine and other halogenated pyridines can inform best practices.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6][7]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][7]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its value is defined by its three distinct functional groups, which can be selectively manipulated to build diverse molecular architectures. A thorough understanding of its keto-enol tautomerism is essential for predictable reactivity and accurate analysis. The synthetic protocol outlined herein provides a reliable method for its preparation, opening the door for its broader use in research and development. As with all laboratory chemicals, adherence to strict safety protocols is paramount during its handling and use.

References

-

SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

-

(n.d.). Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

(n.d.). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). On the Tautomerism of 2-Phenacyl-4-pyrimidinones and Related Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-3-fluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloro-3-fluoropyridin-4-ol, focusing on its solubility and stability. Understanding these parameters is fundamental for the successful development of this compound in pharmaceutical and agrochemical research, ensuring its efficacy, safety, and shelf-life. This document is designed to provide both foundational knowledge and actionable experimental protocols for researchers in the field.

Introduction to this compound

This compound is a halogenated pyridine derivative with significant potential as a versatile intermediate in the synthesis of bioactive molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a hydroxyl group at the 4-position—imparts unique electronic and steric properties. These features can be strategically exploited to modulate the compound's interaction with biological targets. The electron-withdrawing nature of the halogen substituents influences the acidity of the pyridinol hydroxyl group and the overall reactivity of the molecule, making it a valuable building block for targeted therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for designing appropriate formulation strategies and predicting its behavior in biological systems. While experimental data for this specific molecule is not extensively published, we can infer certain characteristics based on related structures and predictive models.

| Property | Predicted Value/Information | Significance in Drug Development |

| Molecular Formula | C₅H₃ClFNO | Defines the elemental composition and molecular weight. |

| Molecular Weight | 147.54 g/mol | Influences diffusion and transport properties. |

| Appearance | White to off-white solid | Important for material handling and formulation. |

| pKa | ~7-8 (Predicted for the pyridinol -OH) | Governs the ionization state at different physiological pH values, impacting solubility and membrane permeability. |

| logP | 1.0-2.0 (Predicted) | Indicates the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |

Note: The predicted pKa and logP values are estimations based on the chemical structure and data from analogous compounds. Experimental determination is crucial for confirmation.

Solubility Assessment

Solubility is a critical determinant of a drug candidate's bioavailability. The following section outlines a systematic approach to comprehensively evaluate the solubility of this compound.

Rationale for Solvent Selection

The choice of solvents for solubility testing should be guided by the intended application. For pharmaceutical development, physiologically relevant media are essential. A typical panel would include:

-

Water (pH 7.4): Simulates physiological pH.

-

0.1 N HCl (pH 1.2): Mimics the acidic environment of the stomach.

-

Phosphate Buffered Saline (PBS) (pH 7.4): A common isotonic buffer for in vitro assays.

-

Organic Solvents (e.g., DMSO, Ethanol): Used for preparing stock solutions and in certain formulation types.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A two-tiered approach is recommended to assess both kinetic and thermodynamic solubility.

3.2.1. Kinetic Solubility Workflow

This high-throughput method provides an early indication of a compound's solubility under non-equilibrium conditions.

Caption: Workflow for Kinetic Solubility Assessment.

3.2.2. Thermodynamic Solubility (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected aqueous buffers.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

Evaluating the chemical stability of this compound is crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life. Forced degradation studies are an essential component of this assessment.[1][2]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[1] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete destruction of the molecule.[2]

4.1.1. Experimental Design for Forced Degradation

Caption: Forced Degradation Study Workflow.

4.1.2. Causality Behind Experimental Choices

-

Acid/Base Hydrolysis: Pyridine rings can be susceptible to hydrolysis under extreme pH conditions. This is particularly relevant for predicting stability in the gastrointestinal tract.[3] Studies on related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown instability in both acidic and alkaline media.[4]

-

Oxidative Degradation: The use of hydrogen peroxide simulates potential oxidation that could occur during manufacturing or storage. The electron-rich pyridine ring may be susceptible to oxidation.

-

Thermal Degradation: This assesses the intrinsic stability of the molecule at elevated temperatures, providing insights into its handling and storage requirements.

-

Photolytic Degradation: Exposure to light, as per ICH Q1B guidelines, is critical for compounds that may be handled in light-exposed environments. Many pyridine derivatives are known to be photolabile.[4]

Analytical Methodology

A stability-indicating analytical method is essential for separating the intact drug from its degradation products. A reverse-phase HPLC method with a C18 column and a gradient elution of acetonitrile and water (with a modifier like formic acid or TFA) is a common starting point. Diode-array detection (DAD) can be used to assess peak purity.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis of the Chloro Group: Nucleophilic substitution of the chlorine atom by hydroxide ions under basic conditions is a plausible pathway.

-

Oxidation of the Pyridine Ring: Ring opening or the formation of N-oxides can occur under oxidative stress.

-

Photodegradation: UV light can induce radical reactions, leading to dimerization or cleavage of the pyridine ring.

The identification of degradation products using techniques like LC-MS/MS is crucial for understanding the degradation mechanisms and for assessing the safety of the drug product.

Conclusion

The solubility and stability of this compound are critical attributes that must be thoroughly characterized to advance its development. This guide has outlined a systematic and scientifically rigorous approach to these assessments. By implementing the described protocols, researchers can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of this promising chemical entity.

References

-

Gornowicz, A., Bielawska, A., & Bielawski, K. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]

-

MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

-

S. Ahuja, S. Scypinski (Eds.). (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

-

ResearchGate. (n.d.). Force degradation of PIO by stability indicating RP-HPLC method. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

-

PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

tautomerism in 2-Chloro-3-fluoropyridin-4-ol

An In-Depth Technical Guide to the Tautomerism of 2-Chloro-3-fluoropyridin-4-ol

Abstract

The phenomenon of tautomerism in heterocyclic systems is a cornerstone of modern medicinal chemistry and drug development. The equilibrium between tautomeric forms dictates a molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its interaction with biological targets. This guide provides a comprehensive technical analysis of the tautomeric landscape of this compound, a halogenated pyridine derivative with significant potential as a scaffold in pharmaceutical research. We will dissect the theoretical underpinnings of its keto-enol equilibrium, provide robust, field-proven experimental and computational protocols for its characterization, and discuss the causal factors that researchers must consider when designing and interpreting experiments with this and related molecules.

The Critical Tautomeric Equilibrium in Substituted Pyridin-4-ols

Pyridin-4-ol and its derivatives do not exist as a single, static structure. They are in a dynamic equilibrium between two primary prototropic tautomers: the pyridin-4-ol form (often referred to as the "enol" or "hydroxy" form) and the pyridin-4(1H)-one form (the "keto" or "pyridone" form). This equilibrium involves the migration of a proton between the exocyclic oxygen and the ring nitrogen, accompanied by a rearrangement of the ring's π-electron system.[1]

For this compound, this equilibrium is the central determinant of its chemical personality. The relative population of each tautomer can dramatically alter reactivity in derivatization reactions (e.g., N-alkylation vs. O-alkylation) and change the shape and electronic profile presented to a target protein's binding pocket.[2]

Caption: Prototropic .

The Thermodynamic Landscape: Factors Governing Equilibrium

The position of the tautomeric equilibrium constant (KT) is not arbitrary; it is governed by a delicate balance of intrinsic and extrinsic factors. In most cases, the pyridone form is significantly more stable in solution and the solid state.[3][4][5]

-

Intrinsic Stability and Aromaticity : While the hydroxy form possesses a classic pyridine ring, the pyridone tautomer can also exhibit aromatic character through the delocalization of the nitrogen's lone pair into the ring system.[5] Computational studies on the parent 4-pyridone system suggest that the tautomerization to the pyridone form results in a significant gain in aromaticity, which is a major driving force for the equilibrium.[6]

-

Substituent Effects : The electronic nature of ring substituents has a profound impact.[3][7] For this compound, the powerfully electron-withdrawing inductive effects of both chlorine and fluorine atoms are expected to decrease the electron density of the pyridine ring. This effect can modulate the relative stabilities of the tautomers. Computational investigations on similar halogen-substituted pyridones confirm that inductive effects can shift the equilibrium.[6]

-

Solvent Effects : The solvent environment is arguably the most critical external factor. The tautomeric equilibrium is highly sensitive to solvent polarity and hydrogen-bonding capability.[8] Polar solvents tend to favor the more polar pyridone tautomer, which possesses a larger dipole moment.[1][3] Intermolecular hydrogen bonding between the solvent and the N-H and C=O groups of the pyridone form provides substantial stabilization.[4][5]

Experimental Protocol for Tautomeric Ratio Determination by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous identification and quantification of tautomers in solution.[9][10] The slow rate of interconversion on the NMR timescale allows for the observation of distinct sets of signals for each tautomer.[11]

Causality-Driven Protocol Design

The objective is to accurately measure the equilibrium constant (KT = [Pyridone]/[Hydroxy]) by integrating corresponding signals in the ¹H NMR spectrum. The choice of solvent is a critical experimental variable, as it directly influences the position of the equilibrium. Therefore, the protocol is designed to probe the system in solvents of differing polarity to understand this relationship.

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Prepare three separate NMR samples by dissolving the compound in 0.7 mL of the following deuterated solvents:

-

Sample A (Apolar) : Chloroform-d (CDCl₃)

-

Sample B (Polar Aprotic) : Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Sample C (Polar Protic) : Methanol-d₄ (CD₃OD)

-

-

Ensure complete dissolution. Gentle sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition :

-

Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.

-

Shim the instrument for each sample to achieve optimal resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum for each sample at a constant, recorded temperature (e.g., 298 K), as the equilibrium can be temperature-dependent.[2]

-

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to guarantee accurate quantification. A value of 10-15 seconds is typically robust.

-

-

Data Processing and Analysis :

-

Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift axis using the residual solvent peak.

-

Identify the distinct sets of signals corresponding to the pyridone and hydroxy tautomers. Pay close attention to the aromatic ring protons, which will have different chemical shifts and coupling patterns in each form.

-

Select well-resolved, non-overlapping signals for a corresponding proton in both tautomers for integration. For instance, the proton at the C6 position is often a good candidate.

-

Carefully integrate the selected signals.

-

Calculate the mole fraction (%) and the equilibrium constant (KT) for each solvent using the following formula:

-

% Pyridone = (Integral_Pyridone / (Integral_Pyridone + Integral_Hydroxy)) * 100

-

K_T = Integral_Pyridone / Integral_Hydroxy

-

-

Expected Data and Interpretation

The following table summarizes the hypothesized ¹H NMR data, illustrating the expected outcome. The pyridone form is anticipated to be the major tautomer, especially in polar solvents.

| Tautomer Form | Proton | Expected δ (ppm) in DMSO-d₆ | Multiplicity | Key Feature for Identification |

| Pyridone | N1-H | 11.0 - 12.0 | broad singlet | Highly deshielded, exchangeable proton. |

| C6-H | ~7.9 | doublet | ||

| C5-H | ~7.0 | doublet | ||

| Hydroxy | O-H | 9.0 - 10.0 | broad singlet | Exchangeable, less deshielded than N-H. |

| C6-H | ~8.1 | doublet | ||

| C5-H | ~7.2 | doublet |

Note: Actual chemical shifts will need to be determined experimentally.

Caption: Experimental workflow for NMR-based tautomer analysis.

Computational Modeling for Mechanistic Insight and Prediction

In parallel with experimental work, computational chemistry provides invaluable predictive power and mechanistic insight into the factors governing tautomerism.[12] Density Functional Theory (DFT) is a robust method for calculating the relative energies of the tautomers.

Self-Validating Computational Protocol

The goal is to calculate the relative free energies (ΔG) of the two tautomers in the gas phase and in solution to predict the equilibrium constant. The protocol is self-validating by comparing results across different solvent models and correlating them with experimental findings.

Step-by-Step Methodology

-

Structure Generation :

-

Build the 3D structures of both the pyridone and hydroxy tautomers of this compound using a molecular editor.

-

-

Geometry Optimization and Frequency Calculation :

-

Perform a full geometry optimization and subsequent frequency calculation for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[6]

-

Causality Check : The frequency calculation is critical. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating free energy.

-

-

Solvation Modeling :

-

Using the gas-phase optimized geometries, perform single-point energy calculations incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Run these calculations for solvents corresponding to the experimental work (e.g., chloroform, DMSO, methanol) to model the solvent effect on relative stability.

-

-

Energy Analysis and KT Prediction :

-

Calculate the relative Gibbs free energy (ΔG) between the two tautomers in the gas phase and in each solvent.

-

ΔG = G_pyridone - G_hydroxy

-

-

Predict the theoretical equilibrium constant using the formula:

-

K_T = exp(-ΔG / RT)

-

(where R is the gas constant and T is the temperature in Kelvin).

-

-

Expected Computational Output

The results should be summarized for clear comparison, allowing validation against the NMR data.

| Phase / Solvent | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Predicted KT | Major Tautomer |

| Gas Phase | Value | Value | Value | Hydroxy (likely) |

| Chloroform | Value | Value | Value | Pyridone |

| DMSO | Value | Value | Value | Pyridone (dominant) |

| Methanol | Value | Value | Value | Pyridone (dominant) |

Note: Values are placeholders for actual computational results. In the gas phase, the hydroxy form of the parent 4-hydroxypyridine is often predicted to be more stable, a trend that reverses dramatically in polar solvents.[3][13]

Caption: Computational workflow for tautomer energy analysis.

Synthesis and Handling Considerations

The title compound, this compound, can be synthesized from the commercially available 2-chloro-3-fluoropyridine.[14] A reported procedure involves lithiation with lithium diisopropylamide (LDA) at low temperature, followed by reaction with trimethoxyborane and subsequent oxidation with peracetic acid.[14] Researchers handling this compound should be aware that they are likely working with a mixture of tautomers, with the pyridone form predominating, especially in the solid state and in common laboratory solvents. This has direct implications for reaction planning, characterization, and interpretation of bioactivity data.

Conclusion for the Field Professional

The tautomeric equilibrium of this compound is not a mere academic curiosity; it is a critical parameter that dictates the molecule's behavior. For drug development professionals, assuming a single structure can lead to erroneous structure-activity relationship (SAR) interpretations and flawed molecular design. The pyridone tautomer, with its N-H donor and C=O acceptor, presents a completely different set of intermolecular interaction possibilities than the hydroxy form's O-H donor and ring nitrogen acceptor.

This guide provides a robust, integrated framework for investigating this phenomenon. By combining rigorous NMR analysis across a range of solvents with predictive computational modeling, researchers can build a comprehensive understanding of the tautomeric landscape. This knowledge is essential for controlling chemical reactivity, interpreting analytical data correctly, and ultimately, for the rational design of novel therapeutics based on the substituted pyridin-4-ol scaffold.

References

- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.

- Scanlan, M. J., & Hillier, I. H. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society.

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A.

- Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2024). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry.

- Acree, W. E. (1991). Thermochemical Investigations of Tautomeric Equilibrium. Variation of the Calculated Equilibrium Constant with Binary Solvent Composition. Physics and Chemistry of Liquids.

- Lee, J., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- Fábián, L., et al. (2024). Photoswitchable hydrazones with pyridine-based rotors and halogen substituents. Scientific Reports.

- Stilinović, V., et al. (2021).

- Barlin, G. B., & Pfleiderer, W. (1971). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 14. This compound | 1184172-46-0 [chemicalbook.com]

Navigating the Reactivity of the Hydroxyl Group in 2-Chloro-3-fluoropyridin-4-ol: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the hydroxyl group in the novel heterocyclic building block, 2-Chloro-3-fluoropyridin-4-ol. While empirical data on this specific molecule is emerging, this document synthesizes established principles of physical organic chemistry and draws upon the known reactivity of analogous halogenated 4-hydroxypyridine systems. We will explore the critical role of tautomerism, the electronic influence of the chloro and fluoro substituents, and provide a predictive framework for key transformations such as O-alkylation and O-acylation. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this promising scaffold into their synthetic programs.

Structural and Electronic Landscape

The reactivity of the hydroxyl group in this compound is not merely a function of the OH moiety itself, but is profoundly influenced by the electronic environment of the pyridine ring and the dynamic equilibrium of its tautomeric forms.

The Critical Role of Tautomerism

A paramount consideration for any reaction involving this compound is the prototropic tautomerism between the pyridin-4-ol (enol) form and the pyridin-4(1H)-one (keto) form. This equilibrium is a well-documented phenomenon in 4-hydroxypyridine chemistry and is pivotal in dictating the molecule's reactivity.[1]

The relative stability of these tautomers is highly dependent on the solvent environment. In non-polar solvents, the enol form may be more prevalent, whereas polar solvents tend to favor the more polar keto tautomer due to stronger intermolecular hydrogen bonding.[1] For the purpose of this guide, we will consider both tautomers as potentially reactive species.

Caption: Tautomeric equilibrium of this compound.

Electronic Influence of Chloro and Fluoro Substituents

The presence of both a chloro and a fluoro substituent on the pyridine ring significantly modulates its electronic properties and, consequently, the reactivity of the 4-hydroxyl group.

-

Inductive Effects: Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the pyridine ring towards electrophilic aromatic substitution but, more importantly, increases the acidity of the hydroxyl proton in the enol form, making it more readily deprotonated.

-

Mesomeric Effects: Fluorine, being in the second period, has a more pronounced ability to donate a lone pair of electrons back to the aromatic system via a +M (mesomeric) effect compared to chlorine. However, for halogens, the inductive effect generally outweighs the mesomeric effect.

The net result of these electronic factors is an increase in the acidity (a lower pKa) of the hydroxyl group compared to unsubstituted 4-hydroxypyridine. This enhanced acidity has direct implications for the conditions required for its deprotonation in O-alkylation and O-acylation reactions.

Reactivity of the Hydroxyl Group: Key Transformations

The hydroxyl group of this compound, or its keto tautomer, offers a versatile handle for a variety of chemical transformations. The choice of reagents and reaction conditions will be critical in achieving the desired regioselectivity (O- vs. N-alkylation/acylation).

O-Alkylation

The formation of an ether linkage at the 4-position is a fundamental transformation. The success of O-alkylation hinges on the generation of the corresponding oxygen nucleophile.

Reaction Scheme:

Caption: General scheme for O-alkylation.

Mechanistic Considerations:

The reaction will likely proceed via a Williamson ether synthesis-type mechanism. The choice of base is critical. A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often sufficient to deprotonate the acidic hydroxyl group to form the pyridinolate anion. This anion then acts as a nucleophile, attacking the alkyl halide (R-X) in an Sₙ2 reaction.

To favor O-alkylation over potential N-alkylation of the keto tautomer, aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are generally preferred. The use of silver salts (e.g., Ag₂O) has also been reported to favor O-alkylation in some pyridone systems.

Table 1: Proposed Conditions for O-Alkylation

| Parameter | Recommended Condition | Rationale |

| Base | K₂CO₃, Cs₂CO₃, NaH | Sufficiently strong to deprotonate the acidic OH group. |

| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Reactivity trend for Sₙ2 reactions. |

| Solvent | DMF, Acetonitrile, THF | Aprotic polar solvents favor Sₙ2 reactions. |

| Temperature | Room temperature to 80 °C | Dependent on the reactivity of the alkylating agent. |

Experimental Protocol (Adapted from analogous systems):

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

O-Acylation

Esterification of the hydroxyl group is another key transformation, yielding synthetically valuable acyl derivatives.

Reaction Scheme:

Caption: General scheme for O-acylation.

Mechanistic Considerations:

O-acylation can be achieved using either an acyl halide or an anhydride in the presence of a base. A non-nucleophilic organic base, such as triethylamine (NEt₃) or pyridine, is typically used to scavenge the acid byproduct (e.g., HCl) and to catalyze the reaction.

For highly reactive acylating agents like acyl chlorides, the reaction can often be performed at or below room temperature. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, particularly with less reactive anhydrides.

Table 2: Proposed Conditions for O-Acylation

| Parameter | Recommended Condition | Rationale |

| Acylating Agent | Acyl chlorides, Acyl anhydrides | Readily available and reactive electrophiles. |

| Base | Triethylamine, Pyridine, DIPEA | Non-nucleophilic bases to neutralize acid byproduct. |

| Catalyst (optional) | DMAP | For less reactive acylating agents. |

| Solvent | Dichloromethane, Chloroform, THF | Aprotic solvents to avoid side reactions. |

| Temperature | 0 °C to room temperature | Generally facile reactions. |

Experimental Protocol (Adapted from analogous systems):

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (1.2 eq) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Competing Reactions and Selectivity

While the hydroxyl group is the primary focus of this guide, it is essential to be aware of potential competing reactions.

-

N-Alkylation/Acylation: As discussed, the keto tautomer presents a competing nitrogen nucleophile. The reaction conditions, particularly the choice of solvent and counter-ion, can be tuned to favor O-functionalization.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, exacerbated by the two halogen substituents, makes it susceptible to nucleophilic aromatic substitution. The chloro group at the 2-position is a potential site for displacement by strong nucleophiles, especially at elevated temperatures. Careful control of the reaction conditions is necessary to avoid this side reaction.

Conclusion

This compound represents a synthetically intriguing building block. While direct literature on its reactivity is sparse, a thorough understanding of its inherent tautomerism and the electronic effects of its substituents allows for a predictive approach to its chemical transformations. The hydroxyl group is expected to undergo O-alkylation and O-acylation under standard conditions, provided that care is taken to favor these reactions over competing N-functionalization and nucleophilic aromatic substitution. The experimental protocols provided herein, adapted from closely related systems, offer a solid starting point for the exploration of this promising molecule in the synthesis of novel chemical entities.

References

Sources

The Diverse Biological Landscape of Substituted Pyridinols: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Introduction: The Pyridinol Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyridinol scaffold, and its tautomeric form pyridinone, is a quintessential example of such a structure.[1][2][3][4] Pyridine-based molecules are pivotal pharmacophores found in numerous natural products and are integral to various biological systems. This inherent versatility has led to the development of substituted pyridinols with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][5][6]

The physicochemical properties of the pyridinone ring, which can serve as both a hydrogen bond donor and acceptor, allow for dynamic interactions within the active sites of biological targets like enzymes.[1][2] This guide provides an in-depth technical exploration of the key biological activities of substituted pyridinols, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate and harness the therapeutic potential of this remarkable class of compounds.

Chapter 1: Enzyme Inhibition - A Primary Modality for Pyridinol Action

The ability of substituted pyridinols to act as enzyme inhibitors is a cornerstone of their therapeutic potential.[5] Their utility stems from their capacity to act as bioisosteres for amides, phenols, and other heterocyclic rings, allowing them to mimic endogenous ligands and interact with enzyme active sites.[2][4] The strategic placement of substituents on the pyridinol ring enables the fine-tuning of properties like lipophilicity, solubility, and hydrogen-bonding capabilities, which are critical for achieving high-potency and selective inhibition.[1][2]

1.1 Case Study: Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammation. Substituted pyridinones have emerged as highly potent kinase inhibitors.[7][8]

Mechanism of Action & Structure-Activity Relationship (SAR): A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the enzyme's ATP-binding pocket. The pyridinone scaffold is exceptionally well-suited for this role. For instance, in the inhibition of Pim-1 kinase, a proto-oncogene, a complex hydrogen bond network involving the pyridinone core, water molecules, and the catalytic domain accounts for the high potency of these inhibitors.[7] The SAR for this class reveals that specific substitutions on the pyridinone ring are crucial for optimizing these interactions and achieving high affinity.[7] Similarly, N-substituted pyridinones have been developed as potent and selective inhibitors of p38 kinase, a key mediator of inflammatory responses.[8]

Screening Workflow: The identification of a potent kinase inhibitor follows a logical, multi-step cascade designed to efficiently filter a large number of compounds down to a few promising leads. This process prioritizes potency, selectivity, and cellular activity.

Experimental Protocol: Biochemical Kinase Inhibition Assay

This protocol describes a generalized, robust method for determining the half-maximal inhibitory concentration (IC50) of a substituted pyridinol against a target kinase.

-

Preparation of Reagents:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing MgCl₂, DTT, and a source of protein (e.g., BSA) to maintain enzyme stability and activity.

-

Enzyme Solution: Dilute the purified target kinase to a working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Substrate Solution: Prepare a solution of the kinase-specific peptide substrate and ATP. The ATP concentration is often set at or near its Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibitors can be accurately assessed.

-

Test Compound: Prepare a stock solution of the substituted pyridinol in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted test compound to the appropriate wells. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).

-

Add 10 µL of the diluted enzyme solution to all wells except the negative controls.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme. This pre-incubation step is critical for inhibitors with slow binding kinetics.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to all wells.

-

-

Detection and Data Analysis:

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[9][10]

-

Chapter 2: Neuroactive Properties - From Anticonvulsant to Neuroprotective

The ability of substituted pyridinols to cross the blood-brain barrier and modulate central nervous system (CNS) targets makes them attractive candidates for neurological disorders. Their activities range from controlling seizures to protecting neurons from degenerative processes.

2.1 Anticonvulsant Activity

Several series of substituted pyridines and dihydropyridines have demonstrated significant anticonvulsant activity in preclinical models.[11][12][13][14]

Structure-Activity Relationship (SAR): A key determinant of anticonvulsant efficacy for these compounds appears to be lipophilicity. A strong correlation has been observed where higher lipophilicity leads to stronger anticonvulsant effects, likely due to enhanced penetration into the CNS.[15] While some pyridone-based anticonvulsants may act via novel mechanisms distinct from common benzodiazepine binding, their precise targets are still under investigation.[12]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The protocol is designed to induce a maximal seizure and assess the ability of a test compound to prevent the tonic hindlimb extension phase.

-

Animal Preparation:

-

Use adult male mice or rats within a defined weight range to minimize variability.

-

Administer the substituted pyridinol compound via an appropriate route (e.g., intraperitoneally or orally) at various doses. A vehicle control group and a positive control group (e.g., treated with phenytoin or carbamazepine) must be included.

-

Allow for a predetermined absorption period (e.g., 30-60 minutes) corresponding to the compound's peak time of effect.

-

-

Seizure Induction:

-

Apply a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) through corneal or ear-clip electrodes. The current intensity is calibrated to consistently induce a maximal seizure in >95% of vehicle-treated animals.

-

The primary endpoint is the observation of the tonic hindlimb extension phase of the seizure.

-

-

Evaluation and Data Analysis:

-

A compound is considered to have provided protection if it prevents the tonic hindlimb extension.

-

Test groups of animals (n=8-10) at several dose levels to determine the median effective dose (ED50), the dose at which 50% of the animals are protected.

-

Concurrently, assess neurotoxicity using a test like the rotarod assay to determine the median toxic dose (TD50).

-

The Protective Index (PI) is calculated as TD50/ED50. A higher PI indicates a wider therapeutic window and a more promising anticonvulsant candidate.[14]

-

Table 1: Anticonvulsant Activity of Representative Pyridazine Derivatives

| Compound | MES ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 3 | 13.6 | 97.8 | 7.2 | [14] |

| 19 | 22.3 | >300 | >13.4 | [14] |

| Carbamazepine | 8.8 | 72.0 | 8.2 |[14] |

2.2 Antioxidant and Neuroprotective Activities

Oxidative stress is a key pathological factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. Substituted pyridinols have shown significant promise as cytoprotective antioxidants.[16]

Mechanism of Action: These compounds function by quenching reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby protecting cellular components from oxidative damage.[16][17] This activity helps preserve mitochondrial membrane potential and supports ATP synthesis, which is crucial for neuronal survival.[16] Furthermore, certain pyridinol derivatives exhibit neuroprotection against β-amyloid (Aβ) toxicity, a key factor in Alzheimer's disease, by acting as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR).[18][19]

Chapter 3: Antimicrobial and Anticancer Applications

The structural versatility of the pyridinol scaffold also lends itself to the development of agents targeting infectious diseases and cancer.

3.1 Antimicrobial Activity

Pyridine-containing compounds have a long history as antimicrobial agents.[20] The development of novel substituted pyridinols is a promising strategy to combat the growing threat of antimicrobial resistance.[21]

Mechanism of Action: The antimicrobial activity of certain derivatives, particularly quaternary pyridinium salts, is attributed to their cationic, surfactant-like properties. These molecules adsorb to the negatively charged surface of bacterial cells, disrupting the cell wall and leading to loss of viability.[21] Factors such as molecular hydrophobicity and the length of alkyl side chains significantly influence this activity, with longer chains often correlating with increased potency.[21]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation:

-

Prepare a stock solution of the test pyridinol in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

-

Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Inoculation and Incubation:

-

Add an equal volume of the bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL.

-

Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

The results can be confirmed by reading the optical density (OD) of the wells with a microplate reader.

-

Table 2: Antimicrobial Activity of Benzylidenehydrazinylpyridinium Derivatives

| Compound | Side Chain on Pyridinium N | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |

|---|---|---|---|---|

| 2d | Phenyl-ethyl | 4 | 64 | [21] |

| 3d | Phenyl-propyl | 4 | 16 | [21] |

| 4d | Benzyl | 4 | 64 | [21] |

| Ceftazidime | (Standard) | 4 | 1 |[21] |

3.2 Anticancer and Antiproliferative Activity

The antiproliferative activity of substituted pyridinols is often linked to their ability to inhibit key cellular processes like signaling pathways controlled by kinases.[6][7]

Structure-Activity Relationship (SAR): Analysis of various pyridine derivatives has shown that specific substitution patterns strongly influence antiproliferative activity. The presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can significantly enhance activity against cancer cell lines.[6][22] Conversely, the addition of bulky groups or certain halogens may decrease activity.[22]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects.

-

Cell Culture:

-

Seed a human cancer cell line (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test pyridinol in culture medium.

-

Remove the old medium from the cells and add 100 µL of medium containing the different compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Measurement:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.

-

Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percent viability against the log of the compound concentration to determine the IC50 value, the concentration that reduces cell viability by 50%.[9]

-

Conclusion and Future Directions

Substituted pyridinols represent a profoundly versatile and privileged scaffold in medicinal chemistry. Their ability to be readily functionalized allows for the systematic exploration of chemical space and the optimization of diverse biological activities, from highly specific enzyme inhibition to broad-spectrum antimicrobial effects. The wide range of bioactivities demonstrated by this class of compounds underscores their potential for addressing significant unmet medical needs in oncology, neurology, and infectious diseases.[3]

Future research will undoubtedly focus on enhancing the drug-like properties of pyridinol-based leads, improving their pharmacokinetic profiles, and further elucidating their mechanisms of action through advanced structural biology and systems pharmacology approaches. The continued investigation of this remarkable scaffold promises to yield a new generation of innovative therapeutics.

References

-

Cheney, I. W., Yan, S., Appleby, T., Walker, H., Vo, T., Yao, N., Hamatake, R., Hong, Z., & Wu, J. Z. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679–1683. [Link]

-

Scott, D. A., Birch, A. M., O'Connor, P. D., O'Neill, P. M., & Park, B. K. (2014). Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases. Bioorganic & Medicinal Chemistry Letters, 24(17), 4149–4152. [Link]

-

Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631–633. [Link]

-

Matyska, L., Kysilka, V., & Wurst, M. (1985). A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon, 23(5), 815–824. [Link]

-

Khan, I., & Ibrar, A. (2020). Role of pyridines as enzyme inhibitors in medicinal chemistry. In Pyridine and Its Derivatives: Synthesis, Applications and Health Issues. [Link]

-

Milczek, E. M., Porter, N. A., Boutaud, O., & Pratt, D. A. (2009). Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis. Organic & Biomolecular Chemistry, 8(3), 573–580. [Link]

-

Song, J., Li, H., & Wang, B. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 761730. [Link]

-

Pattan, S. R., et al. (2010). Synthesis and evaluation of some new substituted 1,4-dihydro pyridine derivatives and their anticonvulsant activity. Journal of Chemical and Pharmaceutical Research, 2(1), 246-252. [Link]

-

Lesyk, R., et al. (2015). Synthesis and anti-inflammatory activity of S-oxides of pyridinyloxy substituted imidazo[2,1-b][7][23]thiazines. ResearchGate. [Link]

-

Dougall, I. G., & Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (Fourth Edition) (pp. 15-43). [Link]

-

Fryer, R. I., et al. (1990). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones. Journal of Medicinal Chemistry, 33(9), 2610–2615. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. [Link]

-

Gökçe, M., et al. (2016). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 21(11), 1431. [Link]

-

Xu, Z., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Dougall, I. G., & Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Kaminski, K., Obniska, J., Zagorska, A., & Maciag, D. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255–261. [Link]

-

Pattan, S. R., et al. (2010). Synthesis and evaluation of some new substituted 1,4-dihydro pyridine derivatives and their anticonvulsant activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

-

Yang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 931811. [Link]

-

Loizzo, M. R., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Plants, 10(11), 2399. [Link]

-

Demchenko, A., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 163-167. [Link]

-

Khan, K. M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

-

Flores-Holguín, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(2), 1729. [Link]

-

Cheng, W., et al. (2015). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters, 25(9), 1935–1938. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Request PDF. (2025). Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. ResearchGate. [Link]

-

Dahl, G., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. [Link]

-

Al-Said, M. S., et al. (2011). Anti-inflammatory Profile of Some Synthesized Heterocyclic Pyridone and Pyridine Derivatives Fused With Steroidal Structure. Archiv der Pharmazie, 344(10), 681–690. [Link]

-

Kumar, N., Chauhan, A., & Drabu, S. (2011). Synthesis of Cyanopyridine and Pyrimidine Analogues as New Anti-Inflammatory and Antimicrobial Agents. Biomedicine & Pharmacotherapy, 65(5), 375–380. [Link]

-

Al-Zaydi, K. M. (2011). Structure-activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

-

Singh, R., et al. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

-

Perez-Alvarez, A., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

-

Perez-Alvarez, A., et al. (2025). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3- yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ResearchGate. [Link]

-

Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. [Link]

-

Flores-Holguín, N., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Dzyb, I., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Scientific Reports, 14(1), 10842. [Link]

-

Pérez-Areales, F. J., et al. (2021). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 26(16), 4905. [Link]

-

Sadawarte, G. P., et al. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 15(2), 226-231. [Link]

-

Frontiers Research Topic. (2023). Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. Frontiers. [Link]

-

Xu, Z., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Semantic Scholar. [Link]

-

Selness, S., et al. (2009). Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. Stork. [Link]

-

Elewa, M. A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. [Link]

-

El-Shehry, M. F., et al. (2022). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Journal of the Iranian Chemical Society, 19(11), 4787–4801. [Link]

-

Elewa, M. A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3829. [Link]

-

Harris, P. A., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Journal of Medicinal Chemistry, 61(24), 11295–11314. [Link]

-

Wieckowska, A., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. [Link]

-

Ansari, M. I., et al. (2024). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC Medicinal Chemistry, 14(10), 1934–1972. [Link]

-

Sharma, P., et al. (2023). Pyridine containing compounds explored for anticancer potentials. ResearchGate. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stork: Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase [storkapp.me]

- 9. benchchem.com [benchchem.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytoprotective pyridinol antioxidants as potential therapeutic agents for neurodegenerative and mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]